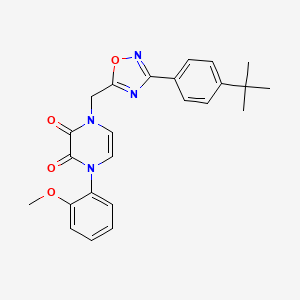

![molecular formula C22H21NO5 B2969895 N-[3-(1,3-苯并二氧杂环-5-基)-8-甲基-4-氧代色满-2-基]-3-甲基丁酰胺 CAS No. 879568-54-4](/img/structure/B2969895.png)

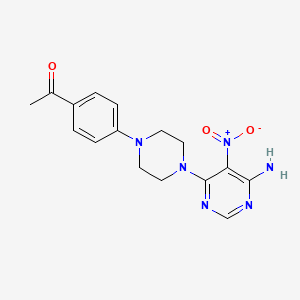

N-[3-(1,3-苯并二氧杂环-5-基)-8-甲基-4-氧代色满-2-基]-3-甲基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to contain a benzodioxole group, which is a type of aromatic ether . It also seems to have a chromen-2-one group, which is a type of heterocyclic compound containing a benzene ring fused to a pyran ring . The presence of these groups might suggest that the compound has some bioactive properties, as many compounds containing these groups are found in bioactive substances .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzodioxole and chromen-2-one rings. These rings would likely contribute to the compound’s stability and possibly its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzodioxole and chromen-2-one rings. For example, these rings might contribute to the compound’s solubility, stability, and reactivity .科学研究应用

Organic Synthesis

This compound has been synthesized in a two-step reaction. First, N - (4-acetylphenyl)quinoline-3-carboxamide 2 was synthesized by the reaction of quinoline-3-carboxylic acid 1 and thionyl chloride (SOCl 2 ), following the addition of 4-aminoacetophenone. Then, a typical Claisen–Schmidt reaction was made between 2 and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .

Anticancer Activity

The compound has shown potential in the field of oncology. It has been found to be efficacious in tumor cells experiencing glucose starvation. In line with the known dependence of glucose-starved cells on the mitochondria, the compound inhibits mitochondrial membrane potential .

Pharmacological Activities

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of polyphenolic compounds belonging to the flavonoid family which possess a wide range of pharmacological activities, including anti-cancer , anti-infective , anti-diabetic , and anti-oxidant activities.

Quinoline Derivatives

Quinoline derivatives have a wide range of biological activity, depending mainly on the nature and position of the substituents. Antimalarial , antitumor , antibacterial , and anti-oxidant properties are reported in the literature.

Selective Toxicity

The compound has been found to exhibit selective toxicity towards glucose-starved tumor cells. This is due to the known dependence of glucose-starved cells on the mitochondria .

Inhibition of Mitochondrial Membrane Potential

The compound inhibits mitochondrial membrane potential. This is particularly relevant in the context of glucose-starved cells, which are known to be dependent on the mitochondria .

作用机制

Target of Action

Similar compounds have been reported to have anticancer activity against various cancer cell lines .

Mode of Action

It has been suggested that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

It is known that similar compounds modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

属性

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c1-12(2)9-18(24)23-22-19(14-7-8-16-17(10-14)27-11-26-16)20(25)15-6-4-5-13(3)21(15)28-22/h4-8,10,12H,9,11H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTCMNVBZQZUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)CC(C)C)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

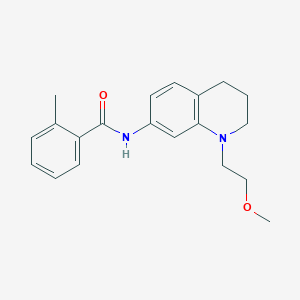

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2969812.png)

![8-Bromopyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B2969821.png)

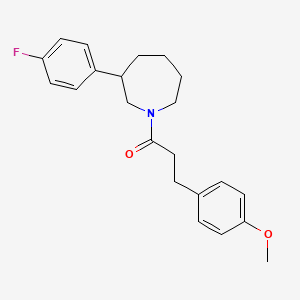

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2969822.png)

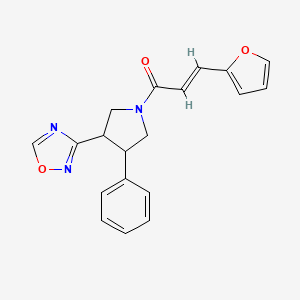

![Benzo[d][1,3]dioxol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2969826.png)

![6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride](/img/structure/B2969829.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2969835.png)